Quinolin-8-yl benzenesulfonate
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Overview
Description
Quinolin-8-yl benzenesulfonate is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a quinoline moiety attached to a benzenesulfonate group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-yl benzenesulfonate typically involves the sulfonylation of quinoline derivatives. One common method is the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling . This reaction generates environmentally benign byproducts and utilizes stable and safe sodium sulfinates as sulfide sources.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonylation reactions under controlled conditions. These methods prioritize efficiency, yield, and environmental sustainability. The use of recyclable catalysts and green chemistry principles is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Quinolin-8-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl benzenesulfonic acid.
Reduction: Reduction reactions can convert it into quinolin-8-yl benzyl alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinolin-8-yl benzenesulfonic acid.
Reduction: Quinolin-8-yl benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-8-yl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of quinolin-8-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the NFκB pathway, which plays a crucial role in inflammation and immune response . The compound exerts its effects by binding to and inhibiting key proteins involved in this pathway, thereby modulating the expression of target genes.
Comparison with Similar Compounds
Quinolin-8-yl benzenesulfonate can be compared with other quinoline derivatives such as:
Quinolin-8-yl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a benzenesulfonate group.
Quinolin-8-yl benzyl alcohol: A reduction product of this compound.
Quinolin-8-yl benzenesulfonamide: Another sulfonylated quinoline derivative with different biological activities.
Uniqueness: this compound is unique due to its specific sulfonylation pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to inhibit the NFκB pathway makes it a valuable compound in medicinal research .
Properties
IUPAC Name |
quinolin-8-yl benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-20(18,13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNVDMNIJVXKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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